molecular formula C11H17ClFN5 B12232361 N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12232361
M. Wt: 273.74 g/mol
InChI Key: OLTNTMFCIYHUCS-UHFFFAOYSA-N
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Description

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group, a fluorine atom, and a hydrochloride salt, which enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Alkylation: The ethyl group is introduced through alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including crystallization, filtration, and drying to obtain the pure hydrochloride salt.

    Quality Control: Ensuring the final product meets the required specifications for purity and stability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions 3 and 5.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: N-oxides.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride involves:

    Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.

    Pathways Involved: Influencing signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3,5-dimethylpyrazole: Lacks the fluorine atom and hydrochloride salt, resulting in different chemical properties.

    5-fluoro-1,3-dimethylpyrazole: Similar structure but without the ethyl group, affecting its reactivity and biological activity.

Uniqueness

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is unique due to the combination of its substituents, which confer specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H17ClFN5

Molecular Weight

273.74 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H16FN5.ClH/c1-4-17-11(12)9(7-14-17)6-13-10-5-8(2)16(3)15-10;/h5,7H,4,6H2,1-3H3,(H,13,15);1H

InChI Key

OLTNTMFCIYHUCS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC2=NN(C(=C2)C)C)F.Cl

Origin of Product

United States

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